molecular formula C11H16BrNO2 B13325679 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol

2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol

Cat. No.: B13325679
M. Wt: 274.15 g/mol
InChI Key: YPCYZERGRBMXPA-UHFFFAOYSA-N
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Description

2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol is an organic compound with the molecular formula C11H16BrNO2. This compound is known for its unique structure, which includes a bromophenyl group attached to an ethylamino chain, further connected to a propane-1,3-diol backbone. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol typically involves the reaction of 2-bromophenyl ethylamine with propane-1,3-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The bromophenyl group is known to interact with various enzymes and receptors, modulating their activity. The ethylamino chain and propane-1,3-diol backbone contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in synthetic applications and potentially more effective in biological systems compared to its analogs .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

2-[1-(2-bromophenyl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C11H16BrNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3

InChI Key

YPCYZERGRBMXPA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(CO)CO

Origin of Product

United States

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